1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA
Overview
Description
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The reaction conditions can vary, but common methods include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts. Industrial production methods often involve the use of magnetic solid acid nanocatalysts, which provide high yields and can be easily separated and reused .
Chemical Reactions Analysis
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various heterocyclic compounds. In biology, it has been studied for its antimicrobial, antifungal, and anticancer activities . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases . In industry, it is used in the production of new biological materials and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of various microorganisms by interfering with their metabolic processes . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still being studied, but it is believed to involve the inhibition of key enzymes and receptors .
Comparison with Similar Compounds
1-[3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(4-METHOXYBENZOYL)THIOUREA is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other benzoxazole derivatives, such as 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives . These compounds also exhibit antimicrobial, antifungal, and anticancer activities, but their specific mechanisms of action and molecular targets may differ . The uniqueness of this compound lies in its specific combination of functional groups and its potential for broad-spectrum biological activities .
Properties
IUPAC Name |
N-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-28-17-8-5-13(6-9-17)20(27)26-22(30)24-16-4-2-3-14(11-16)21-25-18-12-15(23)7-10-19(18)29-21/h2-12H,1H3,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISZZGMXCKXHJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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